2-bromo-3-methyl-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one
Overview
Description
“2-bromo-3-methyl-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one” is a chemical compound with the CAS Number: 1016691-22-7 . Its molecular weight is 302.24 and its IUPAC name is 5-(2-bromo-3-methylbutanoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16BrNOS/c1-8(2)11(13)12(15)14-5-3-10-9(7-14)4-6-16-10/h4,6,8,11H,3,5,7H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 409.9±45.0 °C . The predicted density is 1.428±0.06 g/cm3 . The predicted pKa value is -1.17±0.20 .Scientific Research Applications
Branched Chain Aldehydes in Food Flavor
Research on branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, has shown their importance as flavor compounds in food products. These compounds are produced and degraded from amino acids, influencing the flavor profile of both fermented and non-fermented food products. Understanding the metabolic pathways for the formation of these compounds can help in controlling their levels in food, enhancing desired flavors, or minimizing unwanted ones (Smit, Engels, & Smit, 2009).
Chemistry and Properties of Pyridine Derivatives
The chemistry and properties of pyridine derivatives, including compounds similar to the one , have been extensively reviewed. These derivatives exhibit a wide range of properties, such as spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activity. Understanding these properties can aid in identifying potential applications in various fields, including medicinal chemistry (Boča, Jameson, & Linert, 2011).
Synthesis of Antithrombotic Drugs
Compounds like (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug, have significant pharmaceutical applications. The synthesis of such drugs and their stereoisomers highlights the importance of specific structural features for biological activity. Research into efficient synthetic methods can facilitate the production of these crucial medications (Saeed et al., 2017).
Downstream Processing in Microbial Production
Investigations into the microbial production of chemicals, such as 1,3-propanediol and 2,3-butanediol, demonstrate the importance of separation technologies in reducing production costs and enhancing yield and purity. Research in this area can inform the production processes of related compounds, potentially including those with structures similar to the compound of interest (Xiu & Zeng, 2008).
Bioactive Heterocyclic Compounds
The incorporation of heterocyclic units, such as furan and thiophene, into bioactive molecules underscores their significance in drug design. Such research indicates the potential for developing new therapeutics based on modifications of existing heterocyclic frameworks (Ostrowski, 2022).
properties
IUPAC Name |
2-bromo-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNOS/c1-8(2)11(13)12(15)14-5-3-10-9(7-14)4-6-16-10/h4,6,8,11H,3,5,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWWPPHXMDNMFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC2=C(C1)C=CS2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.